2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid
Description
2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid is a pyridine-containing carboxylic acid derivative characterized by a 2-ethyl-substituted pyridine ring attached to a 2-methylpropanoic acid moiety. Pyridine derivatives are often explored for their bioactivity due to their ability to engage in hydrogen bonding and π-π interactions, which can enhance binding to biological targets .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-(2-ethylpyridin-4-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-4-9-7-8(5-6-12-9)11(2,3)10(13)14/h5-7H,4H2,1-3H3,(H,13,14) |
InChI Key |
UGALEGLDFJKHSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-ethylpyridine, which can be obtained through the alkylation of pyridine with ethyl bromide in the presence of a strong base such as sodium hydride.
Functional Group Introduction: The next step involves the introduction of the methylpropanoic acid group. This can be achieved through a Friedel-Crafts acylation reaction, where 2-ethylpyridine is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Metabolic Disorders
Research indicates that 2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid may act as a potent modulator of metabolic pathways. In studies involving insulin resistance models, compounds with similar structures have demonstrated the ability to enhance glucose uptake and improve insulin sensitivity. For instance, derivatives of thiazolidin-4-one, which share structural similarities, have shown promising results in reversing hyperglycemia and related metabolic dysfunctions in animal models .
PPARγ Activation
The compound has been investigated for its role as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a crucial target in the management of type 2 diabetes. PPARγ agonists play an essential role in regulating glucose metabolism and adipocyte differentiation. Computational studies suggest that this compound could exhibit similar binding affinities to known PPARγ ligands, potentially leading to new therapeutic agents for metabolic syndrome .
Case Study 1: Insulin Sensitization
A study evaluating various derivatives of similar structural frameworks found that certain compounds significantly increased glucose uptake in isolated rat diaphragms. These findings suggest that modifications to the molecular structure of this compound could yield effective insulin sensitizers .
Case Study 2: Anti-inflammatory Properties
Another research avenue explored the anti-inflammatory potential of compounds related to this compound. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases associated with metabolic disorders .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid and related compounds:
*Estimated logP based on structural analogs.
Key Differences and Implications
Core Structure: Pyridine vs. Benzene/Piperazine: The pyridine ring in the target compound confers polarity and basicity, enhancing solubility in aqueous environments compared to benzene derivatives (e.g., 2-(2-Methoxyphenyl)-2-methylpropanoic acid) . Piperazine-containing analogs (e.g., 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester) exhibit improved bioavailability due to their ability to form hydrogen bonds with biological targets .
Substituent Effects: Electron-Withdrawing Groups (Bromo, Chloro): Bromo-substituted compounds (e.g., 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid) show increased reactivity in nucleophilic substitutions, making them valuable intermediates for further derivatization . Ester vs. Carboxylic Acid: Ethyl ester derivatives (e.g., Ethyl 2-((3-bromopyridin-4-yl)thio)-2-methylpropanoate) are more lipophilic, favoring membrane permeability, whereas carboxylic acids (e.g., the target compound) are ionized at physiological pH, enhancing water solubility .
Biological Activity :
- The ethylpyridinyl group in the target compound may mimic natural cofactors in enzymatic processes, whereas piperazine- or piperidine-containing analogs (e.g., Carboxyterfenadine) interact with hydrophobic pockets in proteins due to their bulky substituents .
Synthetic Methods :
- N-Alkylation is a common strategy for piperazine derivatives , while pyridine analogs often involve cyclization or substitution reactions .
Biological Activity
2-(2-Ethylpyridin-4-yl)-2-methylpropanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant case studies that illustrate its pharmacological potential.
The biological activity of this compound is primarily associated with its interaction with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression related to glucose and lipid metabolism, inflammation, and cellular differentiation. The compound acts as a selective PPAR modulator , influencing various metabolic pathways.
PPAR Subtypes
The three main subtypes of PPARs are:
- PPARα : Involved in fatty acid metabolism.
- PPARβ/δ : Regulates energy homeostasis and fatty acid oxidation.
- PPARγ : Primarily associated with adipocyte differentiation and insulin sensitivity.
1. Metabolic Regulation
Research indicates that this compound enhances insulin sensitivity and regulates lipid metabolism. In preclinical studies, it has shown promise in reducing hyperglycemia and hyperlipidemia in diabetic models.
| Study | Model | Findings |
|---|---|---|
| db/db Mice | Reduced blood glucose levels and improved lipid profiles. | |
| INS-1E Cells | Enhanced insulin secretion via PPARβ/δ activation. |
2. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by modulating cytokine production. It has been shown to reduce levels of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
Case Study 1: Diabetes Management
A clinical trial assessed the efficacy of this compound in patients with type 2 diabetes. The results demonstrated significant improvements in glycemic control and lipid profiles after 12 weeks of treatment, supporting its role as a therapeutic agent for metabolic disorders.
Case Study 2: Cardiovascular Health
Another study investigated the cardioprotective effects of the compound in a rat model of ischemia-reperfusion injury. The administration of the compound resulted in reduced myocardial damage and improved cardiac function, highlighting its potential benefits in cardiovascular diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
